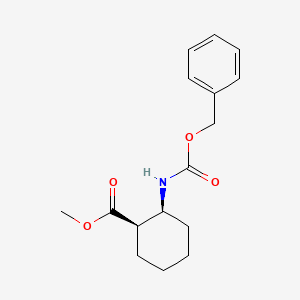

(1R,2S)-2-benzyloxycarbonylamino-cyclohexanecarboxylic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of cyclohexanecarboxylic acid, which is a type of amino acid. Amino acids are the building blocks of proteins and play many critical roles in the body .

Synthesis Analysis

The synthesis of such compounds typically involves complex organic chemistry reactions. For example, asymmetric synthesis with chiral catalysts can be used to produce chiral α-amino acids and β-amino alcohols .Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. For example, the molecule contains a total of 60 bonds .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and depend on the specific conditions and reagents used. For example, ester cleavage mechanisms for ester hydrolysis proceed by way of a tetrahedral intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, enantiomers of a compound have identical physical and chemical properties in achiral environments .Wissenschaftliche Forschungsanwendungen

Xylan Derivatives and Applications

The research by Petzold-Welcke et al. (2014) discusses the chemical modification of xylan, a hemicellulose, to produce biopolymer ethers and esters like xylan esters. These derivatives demonstrate specific properties based on their functional groups, degree and pattern of substitution. The paper details the synthesis methods and conditions for these derivatives and explores their potential applications, particularly in drug delivery, due to their ability to form nanoparticles. It also suggests their use as paper strength additives, flocculation aids, and antimicrobial agents due to the wide range of applications for cationic xylan derivatives (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Ester Synthesis and Utility in Industry

Sevostyanova and Batashev (2023) review the synthesis of esters through alkoxycarbonylation of unsaturated phytogenic substrates using palladium catalysts. This method is highlighted as a resource-efficient and environmentally friendly approach for producing esters. It's emphasized for its potential in the chemical industry, particularly for creating advanced chemical products like polymers (Sevostyanova & Batashev, 2023).

Biodegradation of Fatty Acid Methyl Esters (FAME)

Thomas et al. (2017) investigate the natural attenuation and environmental fate of FAME, particularly in relation to biodiesel usage. They find that FAME compounds are generally of low aqueous solubility, low volatility, and low mobility, but can undergo autoxidation and hydrolysis, leading to the generation of more mobile components. The study highlights the rapid biodegradation of FAME in both aerobic and anaerobic conditions, making natural attenuation a significant factor in controlling their environmental impact (Thomas, Leahy, Smith, & Spence, 2017).

Wirkmechanismus

Target of Action

Similar compounds have been known to exhibit physiological activity as plant growth regulators, conformationally rigid analogs of natural amino acids, and peptidomimetics .

Mode of Action

It can be inferred from related compounds that it may interact with its targets through a variety of mechanisms, potentially including the alkylation of glycine equivalents with 1,2-electrophiles, the intramolecular cyclization of γ-substituted amino acid derivatives, alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Biochemical Pathways

Related compounds have been known to influence a variety of pathways, particularly those involved in plant growth regulation and the synthesis of natural amino acids .

Result of Action

Related compounds have been known to exhibit physiological activity, suggesting that this compound may also have significant biological effects .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl (1R,2S)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-20-15(18)13-9-5-6-10-14(13)17-16(19)21-11-12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-11H2,1H3,(H,17,19)/t13-,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXUXMWISGBQGF-KGLIPLIRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC1NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCC[C@@H]1NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-2-benzyloxycarbonylamino-cyclohexanecarboxylic acid methyl ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(cyclopropylmethoxy)-5-fluoro-2-{[(trans-4-hydroxycyclohexyl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B2513032.png)

![1-(4-chloro-2-methylphenyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2513036.png)

![2-(4-fluorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2513038.png)

![[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-chlorobenzoate](/img/structure/B2513039.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-ethylacetamide](/img/structure/B2513042.png)